(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[6-fluoro-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5S/c1-26-16(23)10-22-14-8-7-13(20)9-15(14)28-19(22)21-17(24)11-3-5-12(6-4-11)18(25)27-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPLGLFAZJOZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the fluoro group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Esterification: The ester group is introduced via a reaction with methanol in the presence of an acid catalyst.
Final coupling: The final product is obtained by coupling the benzo[d]thiazole derivative with the appropriate carboxylic acid derivative under conditions such as EDCI/HOBt or DCC/DMAP.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the ester moiety, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole core.
Medicine: Explored for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the fluoro group can enhance binding affinity to certain enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate (LS-03205)
- Structure : Replaces the benzo[d]thiazole with a 1,3,4-thiadiazole ring.
- Molecular Formula : C₁₈H₁₅N₃O₄S (MW: 369.40) .
- The absence of a fluoro substituent reduces electronegativity at the aromatic ring.
Methyl 4-[(Z)-[2-(3,4-Dimethoxyphenyl)-6-Oxo-[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5-Ylidene]Methyl]Benzoate (CAS 577990-00-2)
- Structure : Incorporates a fused thiazolo-triazole system with a 3,4-dimethoxyphenyl group.
- Key Differences : The triazole-thiazole hybrid core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The dimethoxyphenyl substituent increases steric bulk compared to the target compound’s fluoro and methoxy-2-oxoethyl groups .
Ethyl Benzoate Derivatives with Varied Substituents
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) :
- Structural Variations: I-6230: Pyridazine substituent at the phenethylamino group. I-6373: Methylisoxazole and thioether linkage.
- Impact on Properties :
- Ethyl esters (vs. methyl in the target compound) may increase lipophilicity.
- Pyridazine and isoxazole rings introduce distinct electronic profiles, affecting solubility and metabolic stability.
Benzothiazole-Based Anticancer Agents
Synthesized derivatives like 3-(dimethylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile and 6-bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine :
- Key Features: Thiazole rings fused with chromene or acrylonitrile groups.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Electronic and Steric Effects
- Fluoro Substituent: Enhances electronegativity and metabolic stability compared to non-halogenated analogs (e.g., I-6230) .
Biological Activity
(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a benzoate moiety linked to a carbamoyl group and a thiazole derivative. The presence of fluorine and methoxy groups may influence its biological properties, including solubility and interaction with biological targets.
Research suggests that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many benzo[d]thiazole derivatives act as enzyme inhibitors. For example, they may inhibit certain kinases or phosphatases involved in cancer progression.
- Antimicrobial Activity : Compounds with similar structures have shown activity against bacterial and fungal pathogens, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Properties : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
Anticancer Activity
A study evaluated the anticancer properties of related compounds, indicating that structural modifications could enhance cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Compound B | A549 (lung cancer) | 10 | Cell cycle arrest |
| (Z)-methyl 4-... | HeLa (cervical cancer) | TBD | TBD |
Note: TBD indicates data not yet determined or published.
Antimicrobial Activity
In vitro assays have demonstrated that related thiazole derivatives possess significant antimicrobial activity. The following table presents comparative data:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| (Z)-methyl 4-... | C. albicans | TBD |
Case Studies
- Study on Anticancer Properties : A recent publication investigated the effects of a benzo[d]thiazole derivative on HeLa cells, revealing that it induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against multi-drug resistant strains of bacteria, where the compound showed promising results in reducing bacterial load in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
